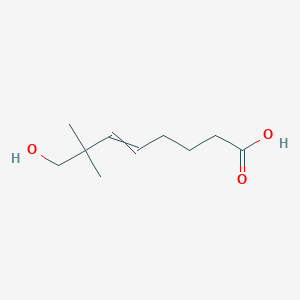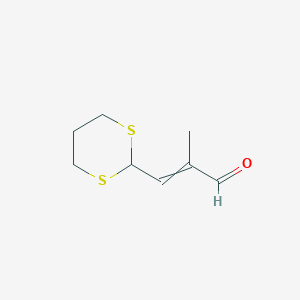
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal is an organic compound that features a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is of interest in organic synthesis due to its unique structural properties and reactivity. The presence of the dithiane ring makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal can be synthesized through the reaction of 1,3-propanedithiol with an appropriate aldehyde or ketone in the presence of a Lewis acid catalyst. Common catalysts used include boron trifluoride etherate or zinc chloride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired dithiane derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, allowing for selective reactions to occur without interference from the carbonyl group.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dithian-2-yl)-2-methylprop-2-enal involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize negative charges, making it a useful intermediate in reactions that involve the formation of carbanions. This stabilization is due to the electron-withdrawing effect of the sulfur atoms, which delocalize the negative charge.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler compound with a similar ring structure but without the additional functional groups.
1,3-Dithiolane: A five-membered ring analog of dithiane.
2-Methyl-1,3-dithiane: A methyl-substituted derivative of 1,3-dithiane.
Uniqueness
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal is unique due to the presence of both the dithiane ring and the enal functional group. This combination allows for a broader range of chemical reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
84188-96-5 |
|---|---|
Molekularformel |
C8H12OS2 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
3-(1,3-dithian-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C8H12OS2/c1-7(6-9)5-8-10-3-2-4-11-8/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
MTOCZOLJKPFBSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1SCCCS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


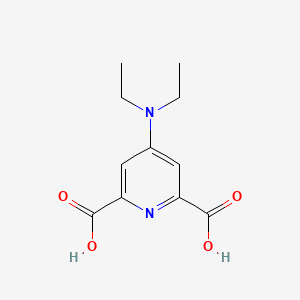
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)

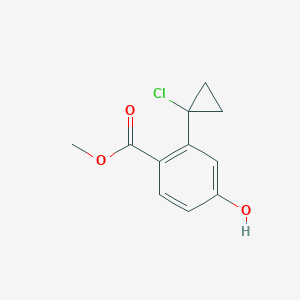
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)

![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
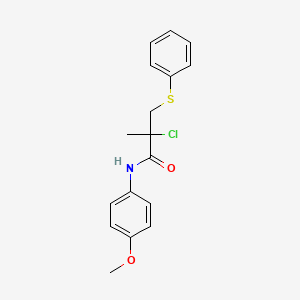
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
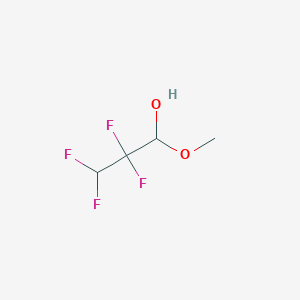


![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
